![molecular formula C22H18ClN3O5 B4231785 3-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4231785.png)
3-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxy-2-nitrophenyl)benzamide
Übersicht
Beschreibung
3-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxy-2-nitrophenyl)benzamide, commonly known as CNB-001, is a novel neuroprotective agent that has shown potential in treating various neurological disorders. It belongs to the class of compounds known as benzamides and is structurally similar to the drug, amidephrine. CNB-001 has been extensively studied for its neuroprotective properties and its mechanism of action in recent years.
Wirkmechanismus
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and inflammation.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant and anti-inflammatory genes, the inhibition of apoptosis and inflammation, and the protection of neurons from oxidative stress and damage. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNB-001 in lab experiments is its neuroprotective properties, which can help protect neurons from damage and death. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on CNB-001. One area of interest is its potential in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. Another area of interest is its mechanism of action, which could be further studied to identify new targets for drug development. Additionally, the safety and efficacy of CNB-001 could be further evaluated in clinical trials to determine its potential as a therapeutic agent for neurological disorders.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its neuroprotective properties and its potential in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which can help protect neurons from damage and death.
Eigenschaften
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(4-methoxy-2-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O5/c1-31-18-9-10-19(20(13-18)26(29)30)25-22(28)15-3-2-4-17(12-15)24-21(27)11-14-5-7-16(23)8-6-14/h2-10,12-13H,11H2,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDBUVGJMOMWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.